![molecular formula C18H18N4O2 B2984972 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide CAS No. 440331-61-3](/img/structure/B2984972.png)
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
A notable application in synthetic chemistry involves the creation of heteroatom-bridged calixarenes, where aza- and/or oxo-bridged calix[2]arene[2]triazines are synthesized through high yielding fragment coupling methods. These novel macrocycles form unique cavities fine-tuned by bridging heteroatoms, showcasing the compound's utility in supramolecular chemistry due to its ease of preparation and tunable cavity structures (Wang & Yang, 2004).
Materials Science and Engineering
In materials science, hexahydro-s-triazine derivatives, synthesized using compounds similar in structure to 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide, have been explored as acid-degradable epoxy resins. This highlights its potential in developing recyclable materials with high thermal and mechanical properties, suitable for various applications including coatings and adhesives (You et al., 2017).
Medicinal Chemistry
In medicinal chemistry, compounds incorporating 1,3,5-triazine moieties have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, particularly hCA IX, a target for anticancer agents. This research suggests the compound's relevance in the design of novel ureido benzenesulfonamides as potent inhibitors for cancer therapy (Lolak et al., 2019).
Corrosion Inhibition
Another application is in corrosion inhibition, where triazine derivatives have been studied for their efficiency in protecting mild steel in hydrochloric acid environments. This demonstrates the compound's potential in industrial applications for preventing material degradation (Singh et al., 2018).
Advanced Polymer Materials
Polyamides containing s-triazine rings and fluorene “cardo” groups were synthesized, indicating the utility of triazine-based compounds in creating polymers with unique properties like solubility in polar solvents and high thermal stability. These materials could find applications in advanced engineering and electronics (Sagar et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help improve communication between nerve cells in the brain that are affected by Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE. This can lead to improved cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Eigenschaften
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMNAWQOIYTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)
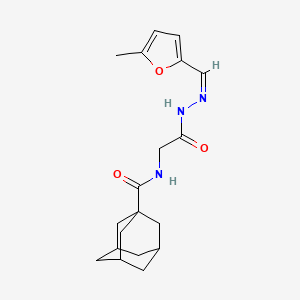
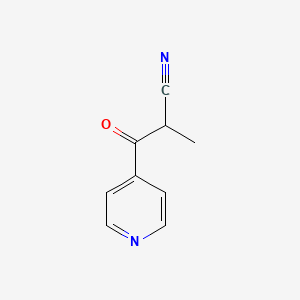
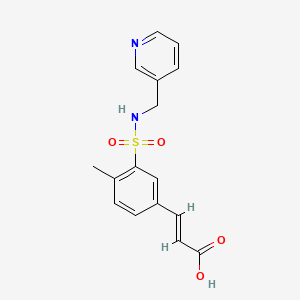
![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)
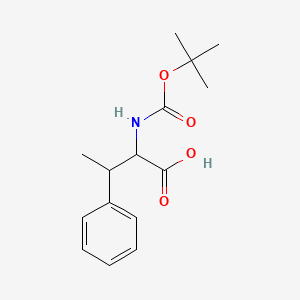
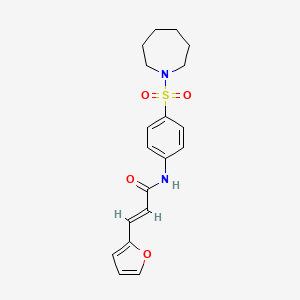
![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)




